(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
Description
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine is a chiral bicyclic amine with a norbornane backbone. Its stereochemistry is critical for biological activity, particularly in drug design. This compound is a key intermediate in synthesizing CXCR2 antagonists (e.g., compounds 2a–2h), which are studied for anti-cancer properties . The molecule’s rigid bicyclic structure enhances receptor binding specificity, while its stereochemistry (R-configuration at positions 1, 2, and 4) influences pharmacokinetic properties .
Molecular Formula: C₇H₁₁N (base structure) Synonyms: (R)-(−)-Isobornylamine, exo-(−)-Bornylamine hydrochloride (when protonated) .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m1/s1 |
InChI Key |
JEPPYVOSGKWVSJ-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]1C[C@H]2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine typically involves the use of photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure. One common method involves the reaction of a suitable diene with a nitroolefin under photochemical conditions to yield the desired bicyclic amine . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine may involve scaling up the photochemical synthesis methods used in the laboratory. This can include the use of large-scale photochemical reactors and optimization of reaction conditions to maximize yield and purity. Additionally, continuous flow photochemistry techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various physiological effects. The rigid bicyclic structure can enhance binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Stereoisomers and Their Properties
The stereochemical arrangement of substituents on the bicyclo[2.2.1]heptane scaffold significantly impacts biological activity and physicochemical properties:
Key Observations :
Derivatives with Functional Modifications
Functionalization of the bicyclo[2.2.1]heptan-2-amine core alters bioactivity and solubility:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine with high enantiomeric purity?
- Methodology :
-
Reductive Amination : Use NaBH₄ or LiAlH₄ to reduce oxime intermediates derived from camphor-based precursors. For example, (1S,2R,4R)-isomers were isolated via column chromatography (CC) on silica gel with hexane/ethyl acetate gradients .
-
Chiral Separation : Employ chiral HPLC columns (e.g., CHIRALPAK AD-H or OJ-H) for enantiomer separation. This technique achieved >97% purity in studies using 0.1% diethylamine in hexane/isopropanol mobile phases .
-
Protection Strategies : Introduce tert-butyloxycarbonyl (Boc) groups using di-tert-butyl dicarbonate and triethylamine to stabilize intermediates during synthesis .
- Key Data :
| Step | Yield | Purity | Technique Used |
|---|---|---|---|
| Oxime Reduction | 75–85% | >90% | NaBH₄, CC (silica gel) |
| Chiral Separation | 60–70% | >97% | HPLC (CHIRALPAK AD-H) |
Q. How can the stereochemical configuration of this bicyclic amine be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Use NOESY or ROESY experiments to correlate spatial proximity of protons in the bicyclic framework. For example, coupling constants (J values) between bridgehead protons confirm the (1R,2R,4R) configuration .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., benzamide adducts) to unambiguously assign stereochemistry .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into bioactive molecules, such as enzyme inhibitors?
- Functionalization Pathways :
-
Urea Derivatives : React with 1,1'-carbonyldiimidazole (CDI) and amines to synthesize 1,3-disubstituted ureas. These derivatives inhibit soluble epoxide hydrolase (sEH) and RNA viruses (e.g., SARS-CoV-2) with IC₅₀ values <1 µM .
-
Amide Coupling : Use EDC/HOBt or DCC to conjugate with carboxylic acids. For example, N-((1R,2R,4R)-bicycloheptan-2-yl)-4-fluorobenzamide was synthesized in 88–93% yields via iridium-catalyzed C–H activation .
- Case Study :
| Derivative | Biological Target | IC₅₀/EC₅₀ | Yield | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted Ureas | sEH, Coronaviruses | 0.5–1 µM | 82–94% | |
| 4-Fluorobenzamide Adduct | Neurological Targets | N/A | 88% |
Q. How does the rigid bicyclic framework influence ligand-receptor interactions in drug design?
- Mechanistic Insights :
-
Conformational Restriction : The norbornane core enforces a fixed spatial arrangement, enhancing binding affinity to hydrophobic pockets (e.g., in G-protein-coupled receptors) .
-
Steric Effects : Substituents at the bridgehead position (e.g., methyl or dimethylamino groups) modulate steric clashes and hydrogen-bonding interactions, as seen in camphor-derived organocatalysts .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported yields for bicycloheptan-2-amine derivatives?
- Critical Analysis :
- Reaction Conditions : Higher yields (94%) in urea synthesis vs. moderate yields (75%) in reductive amination stem from optimized CDI-mediated coupling vs. competing side reactions in reduction steps.
- Catalyst Choice : Iridium catalysts (e.g., [Ir(cod)OMe]₂) improve regioselectivity in C–H activation, reducing byproducts .
Q. What are the best practices for handling and storing this amine to ensure stability?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
